Cas no 1245536-23-5 (3-Bromo-5-iodo-4-methylpyridine)

3-Bromo-5-iodo-4-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 3-bromo-5-iodo-4-methylpyridine
- Y3949
- AS-83840
- E80982
- MFCD17168222
- EN300-235663
- AKOS024618871
- CS-0075407
- F1957-0150
- SCHEMBL21737224
- 1245536-23-5
- 3-Bromo-5-iodo-4-methylpyridine
-
- MDL: MFCD17168222
- インチ: 1S/C6H5BrIN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3
- InChIKey: APXVUGOSIOXAOS-UHFFFAOYSA-N
- ほほえんだ: IC1C=NC=C(C=1C)Br
計算された属性
- せいみつぶんしりょう: 296.86501g/mol
- どういたいしつりょう: 296.86501g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 99.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 2.6
3-Bromo-5-iodo-4-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B111480-10mg |
3-Bromo-5-iodo-4-methylpyridine |
1245536-23-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
Matrix Scientific | 136373-5g |
3-Bromo-5-iodo-4-methylpyridine, 95%+ |
1245536-23-5 | 95% | 5g |
$2279.00 | 2023-09-07 | |
Enamine | EN300-235663-0.5g |
3-bromo-5-iodo-4-methylpyridine |
1245536-23-5 | 95% | 0.5g |
$739.0 | 2024-06-19 | |
Matrix Scientific | 136373-2.500g |
3-Bromo-5-iodo-4-methylpyridine, 95%+ |
1245536-23-5 | 95% | 2.500g |
$1511.00 | 2023-09-07 | |
abcr | AB516255-1g |
3-Bromo-5-iodo-4-methylpyridine, 95%; . |
1245536-23-5 | 95% | 1g |
€353.70 | 2025-02-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS9440-5g |
3-bromo-5-iodo-4-methylpyridine |
1245536-23-5 | 95% | 5g |
¥5227.0 | 2024-04-25 | |
abcr | AB516255-250mg |
3-Bromo-5-iodo-4-methylpyridine, 95%; . |
1245536-23-5 | 95% | 250mg |
€203.30 | 2025-02-16 | |
Ambeed | A717606-5g |
3-Bromo-5-iodo-4-methylpyridine |
1245536-23-5 | 97% | 5g |
$822.0 | 2024-04-25 | |
Ambeed | A717606-1g |
3-Bromo-5-iodo-4-methylpyridine |
1245536-23-5 | 97% | 1g |
$171.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1146047-250mg |
3-Bromo-5-iodo-4-methylpyridine |
1245536-23-5 | 98% | 250mg |
¥414.00 | 2024-08-09 |
3-Bromo-5-iodo-4-methylpyridine 関連文献
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
3-Bromo-5-iodo-4-methylpyridineに関する追加情報
Research Brief on 3-Bromo-5-iodo-4-methylpyridine (CAS: 1245536-23-5) in Chemical Biology and Pharmaceutical Applications
3-Bromo-5-iodo-4-methylpyridine (CAS: 1245536-23-5) is a halogenated pyridine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential as a key intermediate in drug discovery. This compound's unique structural features, including the presence of both bromine and iodine substituents on the pyridine ring, make it a valuable building block for cross-coupling reactions, particularly in the synthesis of complex heterocyclic compounds. Recent studies have explored its applications in medicinal chemistry, materials science, and as a precursor for radiopharmaceuticals.
In the context of drug discovery, 3-Bromo-5-iodo-4-methylpyridine has shown promise as a scaffold for developing kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in synthesizing novel pyridine-based compounds targeting tyrosine kinases implicated in cancer pathways. The researchers utilized palladium-catalyzed cross-coupling reactions to diversify the core structure, achieving nanomolar potency against specific oncogenic targets. The presence of both halogen atoms allowed for sequential functionalization, enabling structure-activity relationship studies.
From a synthetic chemistry perspective, the compound's reactivity has been extensively characterized. The iodine at the 5-position demonstrates superior reactivity in Sonogashira and Suzuki-Miyaura couplings compared to the bromine at the 3-position, allowing for selective derivatization. Recent advances in continuous flow chemistry have further enhanced the utility of this building block, with several research groups reporting improved yields and reduced reaction times when using microreactor systems. These developments are particularly relevant for scaling up production of pharmaceutical intermediates.
In radiopharmaceutical applications, the iodine-127 in 3-Bromo-5-iodo-4-methylpyridine can be replaced with iodine-123 or iodine-125 for imaging and therapeutic purposes. A recent preclinical study investigated its potential as a precursor for PET tracer development, showing favorable pharmacokinetics when incorporated into targeted molecular probes. The methyl group at the 4-position was found to significantly influence the lipophilicity and blood-brain barrier penetration of resulting compounds.
Quality control and analytical methods for this compound have also seen advancements. Recent HPLC-MS techniques with sub-2μm particle columns now allow for more precise quantification of isomeric impurities, which is critical given the compound's use in pharmaceutical synthesis. Stability studies under various storage conditions have been conducted, revealing optimal preservation when stored under inert atmosphere at -20°C.
Looking forward, research directions for 3-Bromo-5-iodo-4-methylpyridine include exploring its use in DNA-encoded library technology for drug discovery and investigating its potential as a ligand in transition metal catalysis. The compound's commercial availability from multiple specialty chemical suppliers has facilitated broader adoption in research, though challenges remain in large-scale production consistency. As synthetic methodologies continue to evolve, this versatile building block is expected to play an increasingly important role in the development of next-generation therapeutics and diagnostic agents.
1245536-23-5 (3-Bromo-5-iodo-4-methylpyridine) 関連製品
- 2228884-77-1(3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid)
- 2034536-98-4(2-bromo-N-{5-(furan-2-yl)pyridin-3-ylmethyl}-5-methoxybenzamide)
- 70-58-6(5-fluoropyridine-3-carboxamide)
- 1305324-92-8(2-(tert-Butyl)oxazolo4,5-cpyridine-7-carboxylic acid)
- 1215034-20-0(2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine)
- 1248912-86-8((2-Aminobutyl)(2-methoxyethyl)amine)
- 832-72-4(Pentafluorophenylacetyl Chloride)
- 1114648-74-6(N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide)
- 95878-02-7(6-(Aminomethyl)-2-hydroxy-pyridine Hydrochloride)
- 2138193-57-2(methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate)
